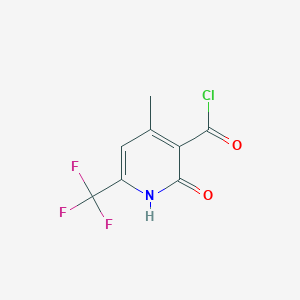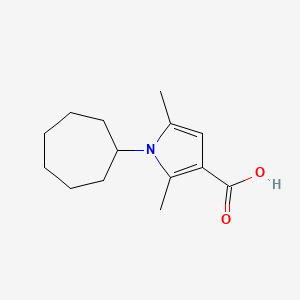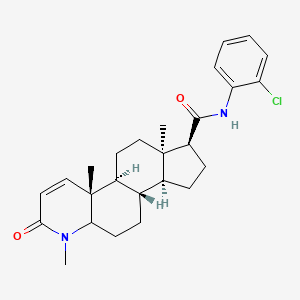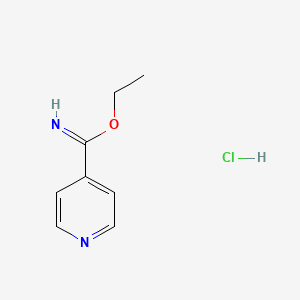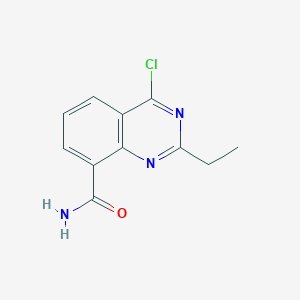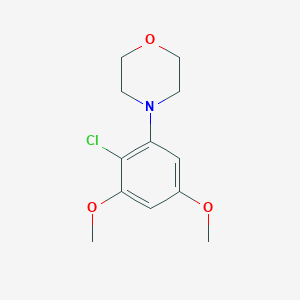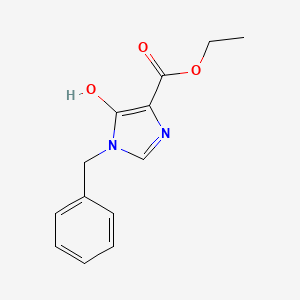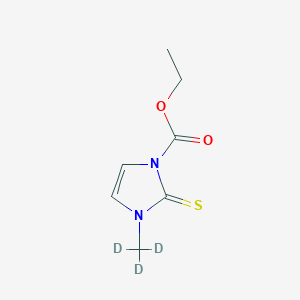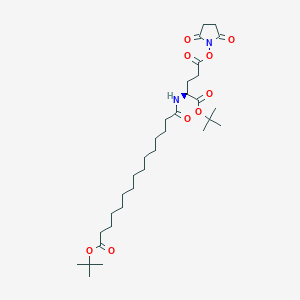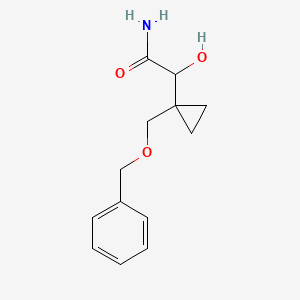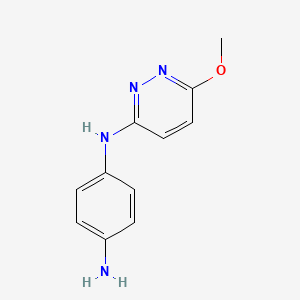
4-N-(6-methoxypyridazin-3-yl)benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-(6-methoxypyridazin-3-yl)benzene-1,4-diamine is an organic compound that belongs to the class of aminobenzenesulfonamides This compound is characterized by the presence of a benzene ring substituted with an amino group and a methoxypyridazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(6-methoxypyridazin-3-yl)benzene-1,4-diamine typically involves the reaction of 6-methoxypyridazine with benzene-1,4-diamine under specific conditions. One common method involves the use of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to optimize reaction conditions and maximize yield. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial production to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
4-N-(6-methoxypyridazin-3-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino and methoxy groups on the benzene ring can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the benzene ring .
科学的研究の応用
4-N-(6-methoxypyridazin-3-yl)benzene-1,4-diamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemicals for industrial applications
作用機序
The mechanism of action of 4-N-(6-methoxypyridazin-3-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules .
類似化合物との比較
4-N-(6-methoxypyridazin-3-yl)benzene-1,4-diamine can be compared with other similar compounds, such as:
4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine: This compound has a similar structure but with different substituents on the benzene ring, leading to different chemical and biological properties.
6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine: Another similar compound with variations in the pyridazine and benzene ring substituents, resulting in unique reactivity and applications.
特性
分子式 |
C11H12N4O |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
4-N-(6-methoxypyridazin-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H12N4O/c1-16-11-7-6-10(14-15-11)13-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14) |
InChIキー |
XCGMQDKCUIYYSO-UHFFFAOYSA-N |
正規SMILES |
COC1=NN=C(C=C1)NC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13864639.png)
![4-[2-(Benzyloxy)ethyl]-2-azetidinone](/img/structure/B13864644.png)
![2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13864649.png)
